molecular formula C15H17BrN2 B10839623 1-(Benzhydrylamino)ethaniminium bromide

1-(Benzhydrylamino)ethaniminium bromide

Cat. No.: B10839623
M. Wt: 305.21 g/mol
InChI Key: SCBRUNBFSUXITM-UHFFFAOYSA-N
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Description

1-(Benzhydrylamino)ethaniminium bromide is a chemical compound known for its potential applications in various fields, including medicinal chemistry and pharmacology. It is characterized by its structure, which includes a benzhydryl group attached to an ethaniminium moiety, with bromide as the counterion. This compound has garnered interest due to its ability to inhibit neuronal nitric oxide synthase (nNOS), making it a valuable candidate for research in neurological and inflammatory diseases .

Preparation Methods

The synthesis of 1-(benzhydrylamino)ethaniminium bromide typically involves the reaction of benzhydrylamine with ethyl bromoacetate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the final product through a series of steps involving purification and crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Benzhydrylamino)ethaniminium bromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can undergo substitution reactions where the bromide ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide.

Scientific Research Applications

1-(Benzhydrylamino)ethaniminium bromide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Its ability to inhibit nNOS makes it a valuable tool for studying the role of nitric oxide in biological systems.

    Medicine: Research into its potential therapeutic applications for neurological and inflammatory diseases is ongoing.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(benzhydrylamino)ethaniminium bromide involves its interaction with neuronal nitric oxide synthase (nNOS). By inhibiting nNOS, it reduces the production of nitric oxide (NO), a molecule involved in various physiological and pathological processes. This inhibition can help mitigate the effects of excessive NO production, which is associated with conditions like neurodegenerative diseases and inflammation .

Comparison with Similar Compounds

1-(Benzhydrylamino)ethaniminium bromide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H17BrN2

Molecular Weight

305.21 g/mol

IUPAC Name

N'-benzhydrylethanimidamide;hydrobromide

InChI

InChI=1S/C15H16N2.BrH/c1-12(16)17-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14;/h2-11,15H,1H3,(H2,16,17);1H

InChI Key

SCBRUNBFSUXITM-UHFFFAOYSA-N

Canonical SMILES

CC(=NC(C1=CC=CC=C1)C2=CC=CC=C2)N.Br

Origin of Product

United States

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